molecular formula C8H8N2O5S B13896073 Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Katalognummer: B13896073
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: ICDXLNZARWHWPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate typically involves the following steps:

    Esterification: The formation of the methyl ester of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the continuous preparation of methyl 4-methoxy acetoacetate involves the use of sodium methoxide and methyl 4-chloroacetoacetate under controlled reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The acetylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amino derivative .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H8N2O5S

Molekulargewicht

244.23 g/mol

IUPAC-Name

methyl 4-acetamido-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(8(12)15-2)3-16-7(6)10(13)14/h3H,1-2H3,(H,9,11)

InChI-Schlüssel

ICDXLNZARWHWPZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(SC=C1C(=O)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.